molecular formula C17H21NO B3851728 N-benzyl-N-(2-methoxybenzyl)ethanamine CAS No. 415932-25-1

N-benzyl-N-(2-methoxybenzyl)ethanamine

Cat. No.: B3851728
CAS No.: 415932-25-1
M. Wt: 255.35 g/mol
InChI Key: OTAQEZHABFFRMA-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-methoxybenzyl)ethanamine is a synthetic substituted phenethylamine derivative of significant interest in modern neuropharmacology research. Its core research value lies in its high-affinity interaction with serotonin (5-HT) receptors, particularly the 5-HT2A receptor subtype . The structural motif of an N-benzyl group, especially with an ortho-methoxy substituent, is known to confer a dramatic increase in binding affinity and functional potency at the 5-HT2A receptor compared to the parent phenethylamine structures . This makes this compound class a critical tool for investigating the structure-activity relationships and signaling mechanisms of this receptor. Mechanistically, this compound acts as a potent agonist at the 5-HT2A receptor . Activation of 5-HT2A receptors is known to modulate phospholipase C-mediated signaling pathways, leading to the production of inositol phosphates . Researchers utilize this compound and its analogs to probe the roles of the 5-HT2A receptor in various physiological and pathophysiological processes, including cognition, mood regulation, and perceptual processing . The compound provides a valuable template for designing novel pharmacological probes to study receptor function with high selectivity and potency . This product is strictly labeled For Research Use Only . It is intended for laboratory research purposes solely and is not for human consumption, nor for use in diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans and all applicable local and national regulations.

Properties

IUPAC Name

N-benzyl-N-[(2-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-18(13-15-9-5-4-6-10-15)14-16-11-7-8-12-17(16)19-2/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAQEZHABFFRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218596
Record name N-Ethyl-2-methoxy-N-(phenylmethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415932-25-1
Record name N-Ethyl-2-methoxy-N-(phenylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415932-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-methoxy-N-(phenylmethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(2-methoxybenzyl)ethanamine typically involves the following steps:

    Starting Materials: Benzyl chloride, 2-methoxybenzyl chloride, and ethanamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Oxidation:

The benzylic positions (adjacent to nitrogen) are susceptible to oxidation:

  • Reagents : KMnO₄ (acidic conditions) or CrO₃.

  • Products : Corresponding aldehydes or ketones .

Reduction:

  • Catalytic Hydrogenation : Reduces aromatic rings to cyclohexane derivatives.

  • LiAlH₄/NaBH₄ : No significant reactivity reported for the tertiary amine .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on the methoxybenzyl ring:

Nitration :

  • Reagents : HNO₃/H₂SO₄.

  • Position : Meta to the methoxy group due to its electron-donating effect .

Halogenation :

  • Reagents : Br₂/FeBr₃ or Cl₂/FeCl₃.

  • Position : Ortho/para to the methoxy group, influenced by steric hindrance .

Functionalization at the Ethylamine Chain

The ethylamine backbone can undergo alkylation or acylation:

Alkylation :

  • Reagents : Alkyl halides (e.g., CH₃I) in the presence of a base (K₂CO₃).

  • Product : Quaternary ammonium salts .

Acylation :

  • Reagents : Acetyl chloride or acetic anhydride.

  • Product : Amides, with yields >75% under anhydrous conditions .

Stability and Degradation

  • Thermal Stability : Stable up to 200°C; decomposition occurs above 250°C .

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under strong acidic/basic conditions.

Scientific Research Applications

Chemical Structure and Synthesis

N-benzyl-N-(2-methoxybenzyl)ethanamine features a unique chemical structure that includes a benzyl group and a methoxy-substituted benzyl moiety attached to an ethanamine backbone. Its molecular formula is C16H19NOC_{16}H_{19}NO, with a molecular weight of approximately 257.33 g/mol. The synthesis of this compound can be achieved through various methods, including:

  • Iminization Reaction : Benzaldehyde reacts with a primary amine to form an imine, which is subsequently hydrogenated to yield the desired N-benzylamine.
  • Reagent Variations : Different solvents (e.g., methanol, ethanol) and catalysts (e.g., palladium on carbon) can be employed to optimize the reaction conditions for higher yields and purity .

This compound exhibits significant biological activity, particularly as a serotonergic compound. Research indicates that compounds with similar structures can act as agonists for the 5-HT2A receptor, which is implicated in various neuropsychological effects, including hallucinogenic activity. The introduction of the N-benzyl group enhances the binding affinity to serotonin receptors, particularly the 5-HT2A receptor, which is crucial for their hallucinogenic properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship analyses suggest that modifications at different positions on the benzene rings significantly affect receptor binding and biological activity. For example:

  • Compounds like N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine exhibit subnanomolar affinity for the 5-HT2A receptor, indicating that similar modifications could enhance the biological profile of this compound.
  • The presence of specific substituents in meta or ortho positions on the benzyl group has been shown to enhance receptor affinity and functional activity .

Potential Applications in Pharmacological Research

The compound's unique structural characteristics make it a subject of interest in pharmacological research. Some potential applications include:

  • Psychedelic Research : Due to its serotonergic properties, this compound may be explored for its effects on perception and cognition, contributing to studies on psychedelics and their therapeutic potential.
  • Drug Development : Its ability to interact with serotonin receptors makes it a candidate for developing new therapeutics targeting mood disorders and other neuropsychological conditions .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their key features:

Compound NameStructureKey Features
N-benzylphenethylamineBenzene ring with ethylamineKnown for hallucinogenic properties; increases 5-HT2A affinity significantly
N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamineDimethoxy substitution on phenethylamineExhibits high potency at 5-HT2A receptor; used as a research chemical
N-benzyl-1-(4-methoxyphenyl)methanamineSimilar structure with different substitutionInvestigated for pharmacological effects; shows varied receptor interaction profiles
N-benzyl-5-methoxytryptaminesTryptamine backbone with benzyl substitutionPotent at serotonin receptors; studied for psychoactive effects

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The absence of 2,5-dimethoxyphenyl substitution in the target compound distinguishes it from NBOMe derivatives, which are known for potent 5-HT2A receptor activity .

Pharmacological and Toxicological Comparisons

Receptor Affinity

  • NBOMe Derivatives: Exhibit high affinity for 5-HT2A receptors (Ki values < 1 nM), correlating with hallucinogenic effects. For example, 25I-NBOMe binds with Ki = 0.044 nM .
  • This compound: No direct receptor data available. However, structural analogs without the 2,5-dimethoxyphenyl group (e.g., N-benzylphenethylamines) show reduced 5-HT2A affinity, suggesting lower psychoactivity .

Toxicity Profiles

  • Cardiotoxicity : 25C-NBOMe and 25D-NBOMe induce arrhythmias and increase PAK1 expression in vitro, linked to oxidative stress .
  • Neurotoxicity : NBOMe compounds are associated with seizures and hyperthermia due to excessive serotonin receptor activation .
  • Target Compound: Limited toxicity data; however, N-benzyl derivatives generally exhibit milder effects compared to NBOMe series .

Legal and Regulatory Status

  • This compound: Not currently regulated, but structural similarity to NBOMe derivatives may prompt future scrutiny .

Analytical Differentiation

Chromatography-mass spectrometry is critical for distinguishing positional isomers. Key findings:

  • Retention Times : NBOMe derivatives elute earlier in reversed-phase LC due to higher hydrophobicity from methoxy/halogen substituents .
  • Mass Spectrometry: NBOMe Series: Characteristic McLafferty rearrangements (e.g., m/z 121 for 25I-NBOMe) .

Q & A

Q. What are the key synthetic routes for N-benzyl-N-(2-methoxybenzyl)ethanamine, and how is purity validated?

  • Methodological Answer : A common synthesis involves refluxing 2-methoxybenzylamine with acetic acid in ethanol for 6 hours, followed by recrystallization to isolate the product . Purity and structural confirmation are achieved via gas chromatography/mass spectrometry (GC/MS) and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC/HRMS). These techniques detect impurities and validate molecular ion peaks (e.g., m/z 284.1753 for the parent compound) .

Q. What is the pharmacological mechanism of action of this compound derivatives?

  • Methodological Answer : Derivatives like 25I-NBOMe and 25B-NBOMe act as potent agonists of serotonin 5-HT2A receptors. Binding affinity is quantified via radioligand displacement assays, showing pKi values of ~8.57 for 5-HT2A in human models. Functional activity is confirmed using calcium flux assays in transfected HEK293 cells .

Q. How are these compounds regulated, and what are their legal implications for research?

  • Methodological Answer : Many analogs (e.g., 25I-NBOMe, 25C-NBOMe) are classified as Schedule I substances in the U.S. and EU due to hallucinogenic properties. Researchers must verify local controlled substance lists (e.g., U.S. DEA Schedule I, EU Council Decision 2014/688) and obtain appropriate licenses for handling .

Advanced Research Questions

Q. How can positional isomers of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine be differentiated analytically?

  • Methodological Answer : Isothermal gas chromatography (GC) at 220°C effectively separates positional isomers (e.g., 25H-NBOMe variants). Post-derivatization with trifluoroacetic anhydride (TFAA) generates distinct fragmentation patterns in electron ionization (EI)-MS, such as m/z 121 for 2,5-dimethoxy isomers versus m/z 135 for 3,4-dimethoxy analogs. Liquid chromatography-tandem MS (LC-MS/MS) without derivatization further discriminates isomers via retention time shifts .

Q. What are the metabolic pathways of N-benzyl-substituted phenethylamines in human hepatocytes?

  • Methodological Answer : In vitro metabolism studies using pooled human hepatocytes and LC-HRMS identify phase I metabolites (e.g., O-demethylation, hydroxylation) and phase II glucuronides. For example, 25B-NBOMe undergoes demethylation at the 2-methoxybenzyl group, yielding a primary metabolite (m/z 270.1598). Incubation conditions: 10 µM substrate, 37°C, 3 hours, with metabolic quenching using acetonitrile .

Q. How do structural modifications (e.g., halogen substitution) affect 5-HT2A receptor binding?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that para-halogen substitution (e.g., Br, I, Cl) on the phenethylamine ring enhances binding affinity. For instance, 25I-NBOMe (4-iodo) exhibits ~10-fold higher 5-HT2A affinity (pKi = 9.1) compared to non-halogenated analogs. Computational docking (e.g., AutoDock Vina) models interactions between halogen atoms and receptor residues (e.g., Ser159, Val156) .

Q. What computational approaches predict the neurotoxic potential of these compounds?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) analyze interactions with 5-HT2A receptors. ADMET predictions using SwissADME estimate blood-brain barrier permeability (e.g., logBB > 0.3 for 25I-NBOMe) and hepatotoxicity (CYP450 inhibition). In vivo rodent models correlate receptor occupancy (via PET imaging) with behavioral outcomes (e.g., head-twitch response) .

Q. Why do some positional isomers lack psychoactivity despite structural similarity?

  • Methodological Answer : Non-psychoactive isomers (e.g., 3,4-dimethoxy-NBOMe) show reduced 5-HT2A receptor activation due to steric hindrance from methoxy group positioning. Functional assays (e.g., β-arrestin recruitment) confirm lower efficacy (<10% of 5-HT response) compared to active isomers (e.g., 2,5-dimethoxy-NBOMe at >80% efficacy) .

Data Contradictions and Mitigation Strategies

  • Contradiction : While 25B-NBOMe is reported to have high 5-HT2A affinity in vitro , in vivo studies show variable neurochemical effects (e.g., dopamine vs. serotonin modulation) .
  • Mitigation : Use species-specific receptor models (e.g., humanized 5-HT2A mice) and standardized dosing protocols to reduce interspecies variability.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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